![molecular formula C14H9FN2O B14200317 (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 858119-39-8](/img/structure/B14200317.png)
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a carbon-carbon or carbon-nitrogen bond.
准备方法
The synthesis of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 1H-pyrrolo[2,3-b]pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery and development.
Medicine: The compound’s ability to interact with specific molecular targets has led to its exploration as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of specific signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
相似化合物的比较
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can be compared with other similar compounds, such as:
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-4-yl)methanone: This compound has a similar structure but differs in the position of the pyridine ring. It exhibits different chemical and biological properties due to this structural variation.
(2-Fluorophenyl)(1H-pyrrolo[3,2-b]pyridin-3-yl)methanone: This compound has a different arrangement of the pyrrole and pyridine rings, leading to distinct reactivity and applications.
(2-Fluorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone:
属性
CAS 编号 |
858119-39-8 |
|---|---|
分子式 |
C14H9FN2O |
分子量 |
240.23 g/mol |
IUPAC 名称 |
(2-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-12-6-2-1-4-10(12)13(18)11-8-17-14-9(11)5-3-7-16-14/h1-8H,(H,16,17) |
InChI 键 |
YBLLJTDMPXENEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=CC=N3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


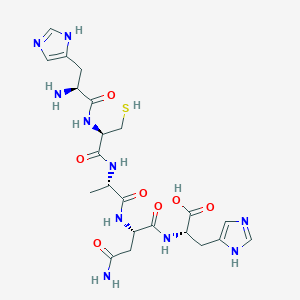
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
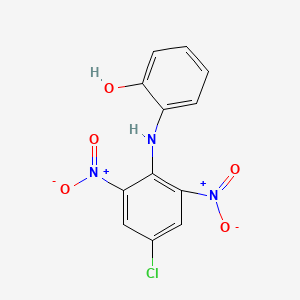
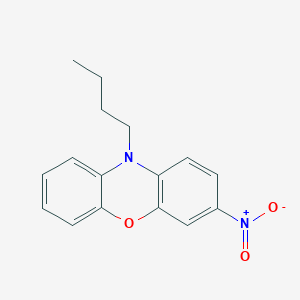

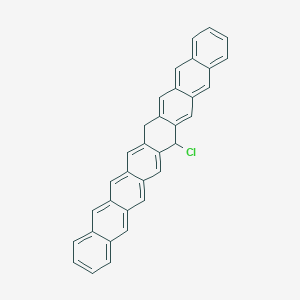


![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)

![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)
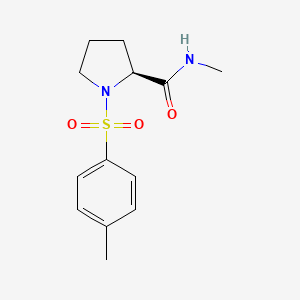
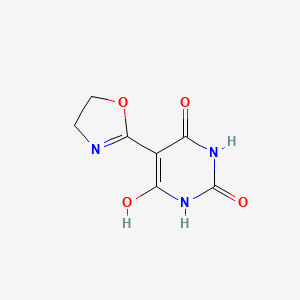
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
